5-Bromo-3-chloro-1,2,4-thiadiazole
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Overview
Description
5-Bromo-3-chloro-1,2,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of bromine and chlorine atoms on a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiadiazoles: The compound can be synthesized by halogenating thiadiazoles using bromine and chlorine in the presence of a suitable catalyst.
Sandmeyer Reaction:
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where reactants are added in stages to control the reaction conditions.
Continuous Flow Process: This method is gaining popularity for its efficiency and control over reaction parameters.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like ammonia, amines, or alcohols, and polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
5-Bromo-3-chloro-1,2,4-thiadiazole has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
5-Bromo-3-chloro-1,2,4-thiadiazole is compared with other similar compounds such as 3-Bromo-5-chloro-1,2,4-thiadiazole and 5-Bromo-3-chloro-1,3,4-thiadiazole. While these compounds share structural similarities, their unique substitutions and positions of halogens result in different chemical and biological properties.
Comparison with Similar Compounds
3-Bromo-5-chloro-1,2,4-thiadiazole
5-Bromo-3-chloro-1,3,4-thiadiazole
3-Bromo-5-chloro-1,3,4-thiadiazole
Biological Activity
5-Bromo-3-chloro-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
This compound belongs to the thiadiazole family, which is known for its wide range of biological activities. The structural features of this compound include a thiadiazole ring that is substituted with bromine and chlorine atoms. These halogen substitutions can enhance the compound's reactivity and biological efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against multiple human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.
- Mechanism of Action : It is suggested that the anticancer activity may be linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds derived from 1,2,4-thiadiazole have been reported to act as aromatase inhibitors, which are critical in hormone-dependent cancers .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 1.47 | Aromatase inhibition |
This compound | A549 | 1.16 | Antiproliferative activity |
Antimicrobial Activity
The antimicrobial properties of thiadiazoles have also been extensively studied. Research indicates that this compound exhibits significant antibacterial activity against various pathogens:
- Activity Spectrum : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
- Anticancer Study : In a study evaluating novel derivatives of thiadiazoles against NCI-60 human cancer cell lines, several compounds including those based on this compound demonstrated potent anticancer activity with IC50 values lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the synthesis of thiadiazole derivatives found that compounds similar to 5-bromo-3-chloro exhibited strong antimicrobial effects with minimal toxicity towards human cells. This suggests a favorable therapeutic index for potential drug development .
Properties
IUPAC Name |
5-bromo-3-chloro-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClN2S/c3-1-5-2(4)6-7-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJUWFRPVRDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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